![molecular formula C15H17NO B046601 3-[1-(4-Aminophenyl)-1-methylethyl]phenol CAS No. 111545-80-3](/img/structure/B46601.png)
3-[1-(4-Aminophenyl)-1-methylethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Aminophenyl)-1-methylethyl]phenol, also known as AM-404, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. The inhibition of this transporter leads to an increase in anandamide levels, which has been shown to have a variety of biological effects.
Wirkmechanismus
3-[1-(4-Aminophenyl)-1-methylethyl]phenol works by inhibiting the anandamide transporter, which leads to an increase in anandamide levels in the body. Anandamide is an endocannabinoid that has been shown to have a variety of biological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemische Und Physiologische Effekte
In addition to its pain-relieving and anti-inflammatory effects, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have a variety of other biological effects. For example, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied, which means that there is a wealth of information available on its biological effects. However, one limitation of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-[1-(4-Aminophenyl)-1-methylethyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the pain-relieving and anti-inflammatory effects of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol, and to determine its potential use as a treatment for conditions such as rheumatoid arthritis. Finally, there is a need for further research to determine the safety and efficacy of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in humans.
Synthesemethoden
The synthesis of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol involves the reaction of 4-aminophenyl-1-methylethyl ketone with phenol in the presence of a Lewis acid catalyst. This reaction leads to the formation of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. Studies have shown that 3-[1-(4-Aminophenyl)-1-methylethyl]phenol can reduce pain in animal models of inflammation and neuropathic pain. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
111545-80-3 |
|---|---|
Produktname |
3-[1-(4-Aminophenyl)-1-methylethyl]phenol |
Molekularformel |
C15H17NO |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
3-[2-(4-aminophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3 |
InChI-Schlüssel |
COPUOMGHQGSBQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




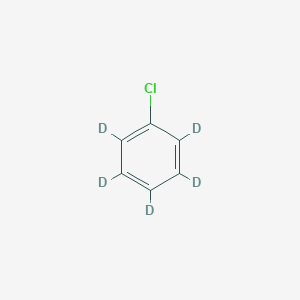

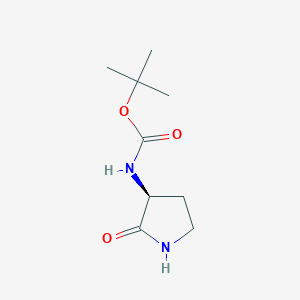
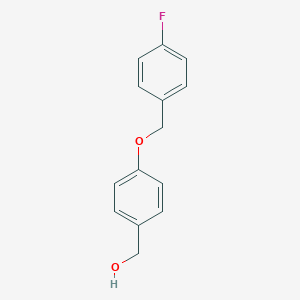

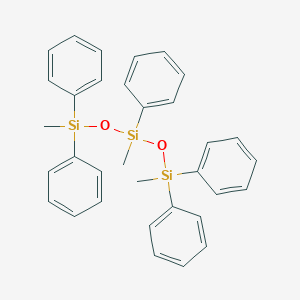
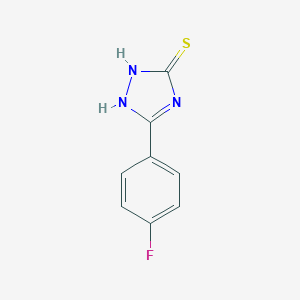
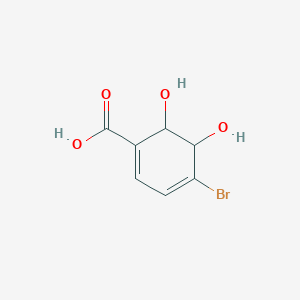
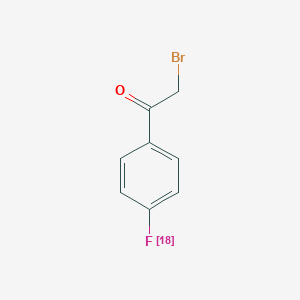
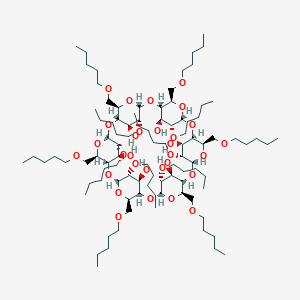
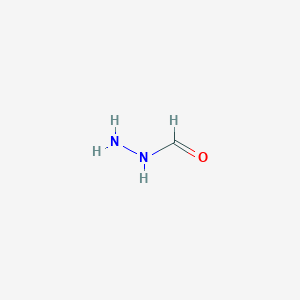
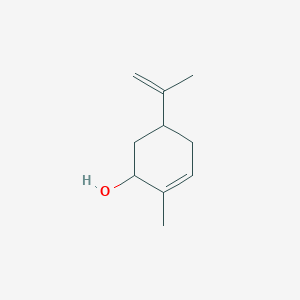
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)